molecular formula C23H30D8O4 B1164623 1-Arachidonoyl Glycerol-d8

1-Arachidonoyl Glycerol-d8

Cat. No. B1164623
M. Wt: 386.6
InChI Key: DCPCOKIYJYGMDN-FBFLGLDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Arachidonoyl glycerol-d8 (1-AG-d8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonic acid moiety. It is intended for use as an internal standard for the quantification of 1-AG by GC- or LC-MS. 1-AG is a weak cannabinoid (CB1) receptor agonist and may have other pharmacologic properties. 1-AG is an isomer of 2-AG. 2- AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1(3)-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency.

Scientific Research Applications

1. Assays for Monoacylglycerol Lipase Activity

1-Arachidonoyl Glycerol-d8 has been instrumental in developing stable-isotope GC-MS and LC-MS/MS assays for measuring monoacylglycerol lipase (MAGL) activity. MAGL inactivates 2-arachidonoyl glycerol (2AG) by hydrolyzing it into arachidonic acid (AA) and glycerol, influencing cannabinoid receptor activities. These assays, using deuterium-labeled 2AG (d8-2AG), enable reliable measurement of MAGL activity, critical for understanding its role in the brain and liver, and in producing pro-inflammatory prostaglandins (Kayacelebi et al., 2017).

2. Studying Endocannabinoid Potentiation

Research on 1-Arachidonoyl Glycerol-d8 contributes to understanding the 'entourage effect' in endocannabinoids. Studies indicate that certain endogenous 2-acyl-glycerols, which do not directly activate cannabinoid receptors, can significantly enhance the activity of 2-arachidonoyl glycerol in various biological processes, such as inhibiting adenylyl cyclase and affecting motor behavior in mice (Ben-Shabat et al., 1998).

3. Exploring Antinociceptive Effects

1-Arachidonoyl Glycerol-d8 has been used to investigate the antinociceptive effects of 2-arachidonoyl glycerol, particularly in understanding how it mediates pain relief through cannabinoid CB2 receptors. This research is pivotal in exploring pain management strategies in clinical settings (Guindon et al., 2007).

4. Analyzing Endocannabinoid Levels in Plasma

The determination of endocannabinoids in human plasma, including 1-arachidonoyl glycerol, is crucial for investigating their roles in diseases like Alzheimer's, multiple sclerosis, and cancer. Accurate quantification and understanding of these substances' stability and changes during storage are vital for their potential use as biomarkers (Gurke et al., 2019).

5. Investigating Hypotensive Properties

Studies using 1-Arachidonoyl Glycerol-d8 have demonstrated its role in enhancing the production of 2-arachidonoyl glycerol in rat aorta, indicating its potential as a hypotensive factor. This research offers insights into developing treatments for hypertension and related cardiovascular disorders (Mechoulam et al., 1998).

properties

Product Name

1-Arachidonoyl Glycerol-d8

Molecular Formula

C23H30D8O4

Molecular Weight

386.6

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D

InChI Key

DCPCOKIYJYGMDN-FBFLGLDDSA-N

SMILES

O=C(OCC(CO)O)CCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCCC

synonyms

1-AG-d8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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